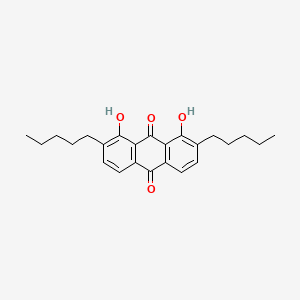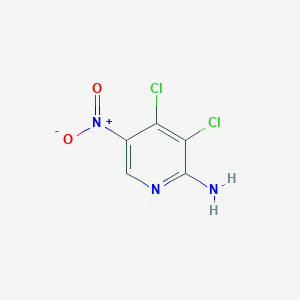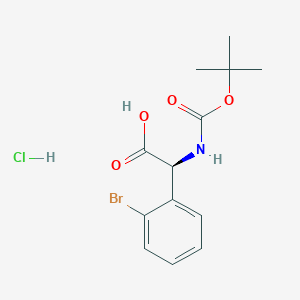
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride is a complex organic compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.
Introduction of the Boc-Protected Amino Group: The next step is the introduction of the tert-butoxycarbonyl (Boc) protected amino group. This is usually achieved through a reaction with Boc anhydride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Oxalyl Chloride: Used for the deprotection of the Boc group.
Acetic Anhydride or Acetyl Chloride:
Major Products
Free Amine: Obtained after deprotection of the Boc group.
Substituted Phenyl Derivatives: Obtained after substitution reactions at the bromine position.
Scientific Research Applications
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride: Similar structure but with a chlorine atom instead of bromine.
(S)-2-(2-Fluorophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride imparts unique reactivity patterns compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C13H17BrClNO4 |
|---|---|
Molecular Weight |
366.63 g/mol |
IUPAC Name |
(2S)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H16BrNO4.ClH/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14;/h4-7,10H,1-3H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1 |
InChI Key |
ZNCGKECBJHWKHE-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Br)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


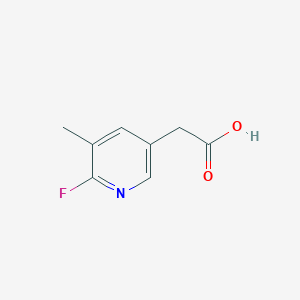
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
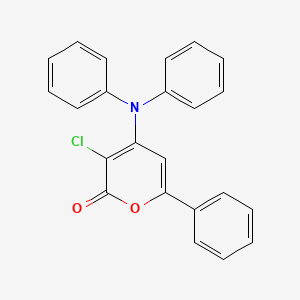
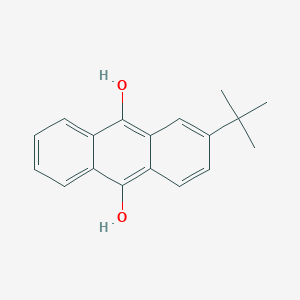
![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
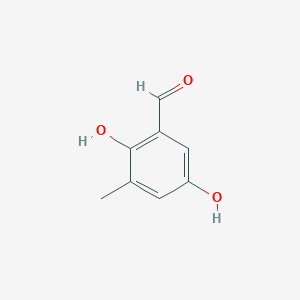
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
